molecular formula C7H7NO4 B3052229 (2Z)-furan-2-yl(methoxyimino)ethanoic acid CAS No. 39684-61-2

(2Z)-furan-2-yl(methoxyimino)ethanoic acid

Cat. No.: B3052229
CAS No.: 39684-61-2
M. Wt: 169.13 g/mol
InChI Key: ZNQCEVIJOQZWLO-SOFGYWHQSA-N
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Description

(2Z)-furan-2-yl(methoxyimino)ethanoic acid is an organic compound characterized by the presence of a furan ring and a methoxyimino group attached to an ethanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-furan-2-yl(methoxyimino)ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The methoxyimino group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-furan-2-yl(methoxyimino)ethanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid.

    Methoxyamine: Another precursor used in the synthesis.

    Furan-2,3-dione: An oxidation product of this compound.

Uniqueness

This compound is unique due to its combination of a furan ring and a methoxyimino group, which imparts distinct chemical and biological properties

Properties

CAS No.

39684-61-2

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+

InChI Key

ZNQCEVIJOQZWLO-SOFGYWHQSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O

Key on ui other cas no.

65866-86-6
39684-61-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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